4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole
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Overview
Description
4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, has a bromine atom and a cyclopentylmethyl group attached to the benzotriazole ring, which imparts unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole typically involves the following steps:
Cyclopentylmethylation: The attachment of the cyclopentylmethyl group can be carried out using cyclopentylmethyl halides in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole.
Scientific Research Applications
4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The bromine atom and the cyclopentylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-benzotriazole: Similar structure but with a methyl group instead of a cyclopentylmethyl group.
1-(Cyclopentylmethyl)-1H-benzotriazole: Lacks the bromine atom, which affects its reactivity and applications.
Uniqueness
4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole is unique due to the presence of both the bromine atom and the cyclopentylmethyl group. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14BrN3 |
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Molecular Weight |
280.16 g/mol |
IUPAC Name |
4-bromo-1-(cyclopentylmethyl)benzotriazole |
InChI |
InChI=1S/C12H14BrN3/c13-10-6-3-7-11-12(10)14-15-16(11)8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2 |
InChI Key |
DSBCAXNWINGDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN2C3=C(C(=CC=C3)Br)N=N2 |
Origin of Product |
United States |
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